

# The Dawn of Chemotherapy: A Technical History of Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide on the Discovery, Mechanism, and Foundational Significance of a Landmark Anticancer Agent

This technical guide provides a comprehensive overview of the discovery and history of methotrexate, a pivotal drug that marked the beginning of the modern era of chemotherapy. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the scientific journey from initial observations to a cornerstone of cancer treatment.

## The Genesis of Antifolate Therapy: A Paradigm Shift

The story of methotrexate begins not with a direct search for a cancer cure, but with a crucial observation about the role of folic acid in cell proliferation. In the mid-1940s, the prognosis for children with acute lymphoblastic leukemia (ALL) was universally grim.[1][2] Dr. Sidney Farber, a pathologist at Boston's Children's Hospital, noted that administering folic acid, a B vitamin known to be essential for cell growth, seemed to accelerate the progression of leukemia in his young patients.[1][2][3][4][5] This led to a revolutionary hypothesis: if folic acid fueled the cancer's growth, then a compound that blocked its action—a folate antagonist—might be able to starve the cancer cells.[6]

This line of reasoning prompted a collaboration with Dr. Yellapragada Subbarao at Lederle Laboratories, who was working on synthesizing chemical analogues of folic acid.[6][7] The first of these antifolates to be tested was aminopterin (4-aminopteroyl-glutamic acid).[6]



### The Farber Trials: First Glimmers of Hope

In the winter of 1947, Dr. Farber began a clinical trial, administering aminopterin to children with advanced ALL.[6] The results, published in the New England Journal of Medicine in 1948, were a landmark in medical history.[6][8] For the first time, temporary remissions were achieved in children with this devastating disease.[1][3][6][9]

Summary of Initial Aminopterin Trial (1947-1948)

| Parameter                 | Finding                                                        | Source       |
|---------------------------|----------------------------------------------------------------|--------------|
| Drug                      | Aminopterin (4-aminopteroyl-<br>glutamic acid)                 | [8][9]       |
| Patient Population        | 16 children with acute<br>lymphoblastic leukemia               | [1][3][6][9] |
| Primary Outcome           | 10 of the 16 children experienced temporary remission.         | [3][6][9]    |
| Remission Characteristics | Clinical, hematologic, and pathologic evidence of improvement. | [1]          |
| Duration of Remission     | The longest complete remission off therapy was 47 days.        | [3][9]       |

#### **Experimental Protocol Overview**

While the full, detailed protocol from the 1948 paper is not readily available, historical accounts indicate the following:

- Compound: Aminopterin, a potent folic acid antagonist.
- Administration: Daily administration to children in the late stages of acute leukemia.
- Monitoring: Close observation of clinical symptoms and hematological markers to assess response and toxicity.



The primary toxicities observed were severe stomatitis (mouth sores) and bone marrow suppression.[3][9]

# From Aminopterin to Methotrexate: A Safer Alternative

Following the initial success with aminopterin, other folic acid analogues were developed.[7] Around 1950, amethopterin, now known as methotrexate, was synthesized.[7] Animal studies in 1956 demonstrated that methotrexate had a better therapeutic index than aminopterin, meaning it was more effective with less toxicity.[7] This led to the gradual replacement of aminopterin with methotrexate in clinical practice.[7]

# Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate and its precursor, aminopterin, function as competitive inhibitors of the enzyme dihydrofolate reductase (DHFR).[7] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[7]

THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] By binding to DHFR with an affinity approximately 1000 times greater than that of its natural substrate, methotrexate effectively halts the production of THF.[7] This leads to a depletion of the nucleotide precursors necessary for DNA synthesis and cell division, ultimately causing the death of rapidly proliferating cells, such as cancer cells.[7]





Click to download full resolution via product page

Caption: Mechanism of action of Methotrexate as a DHFR inhibitor.

#### A Generalized Workflow for Antifolate Development

The discovery of methotrexate established a logical workflow for the development of antimetabolite drugs, a process that continues to be refined today.



Click to download full resolution via product page

Caption: A logical workflow for the development of antifolate therapies.

### **Broader Impact and Legacy**







The discovery that a chemical agent could induce remission in a previously untreatable cancer was a profound turning point in medicine. It laid the foundation for the field of cancer chemotherapy and spurred the development of numerous other antimetabolites and chemotherapeutic agents. Methotrexate itself remains a cornerstone in the treatment of various cancers, including leukemia, breast cancer, and lymphoma, as well as autoimmune diseases like rheumatoid arthritis.[7] The pioneering work of Sidney Farber and his colleagues demonstrated that a deep understanding of cellular metabolism could be harnessed to combat malignant diseases, a principle that continues to drive oncological research today.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pediatric Pathologist Sidney Farber, MD: The 'Father of Modern Chemotherapy' and Cofounder of the Jimmy Fund The ASCO Post [ascopost.com]
- 2. discover.nci.nih.gov [discover.nci.nih.gov]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 PMC [pmc.ncbi.nlm.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. bloodcancer.org.uk [bloodcancer.org.uk]
- 7. Methotrexate Wikipedia [en.wikipedia.org]
- 8. Temporary remissions in acute leukemia in children produced by folic acid antagonist, 4aminopteroyl-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- To cite this document: BenchChem. [The Dawn of Chemotherapy: A Technical History of Methotrexate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148294#discovery-and-history-of-methotrexate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com